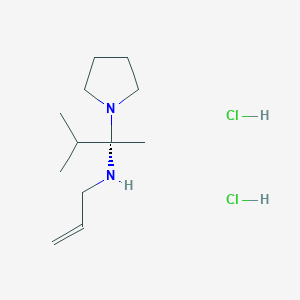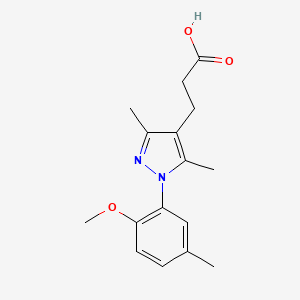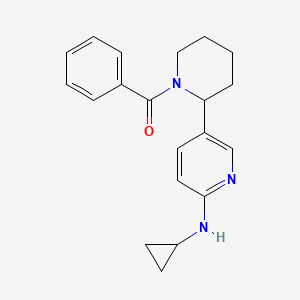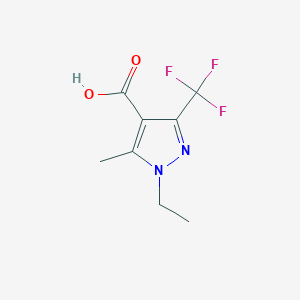
3-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(3-(Trifluorométhyl)phényl)-1,3,4-oxadiazol-2-yl)aniline est un composé organique appartenant à la classe des oxadiazoles. Ce composé est caractérisé par la présence d'un groupe trifluorométhyle lié à un cycle phényle, qui est lui-même lié à un cycle oxadiazole et à un groupe aniline. Le groupe trifluorométhyle est connu pour ses propriétés électroattractives, qui peuvent influencer significativement le comportement chimique et l'activité biologique du composé .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(5-(3-(trifluorométhyl)phényl)-1,3,4-oxadiazol-2-yl)aniline implique généralement la formation du cycle oxadiazole, suivie de l'introduction des groupes trifluorométhylphényle et aniline. Une méthode courante consiste à cycliser un hydrazide avec un dérivé d'acide carboxylique pour former le cycle oxadiazole. Les conditions réactionnelles impliquent souvent l'utilisation d'agents déshydratants tels que l'oxychlorure de phosphore (POCl3) ou l'acide polyphosphorique (PPA) sous reflux .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, les procédés de purification tels que la recristallisation ou la chromatographie sont optimisés pour garantir la haute pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(5-(3-(trifluorométhyl)phényl)-1,3,4-oxadiazol-2-yl)aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent convertir le cycle oxadiazole en d'autres structures hétérocycliques.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle phényle et le cycle oxadiazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont employés dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles phényle ou oxadiazole .
4. Applications de la recherche scientifique
La 3-(5-(3-(trifluorométhyl)phényl)-1,3,4-oxadiazol-2-yl)aniline présente plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques et de matériaux plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent pharmaceutique en raison de sa structure chimique unique et de son activité biologique.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(5-(3-(trifluorométhyl)phényl)-1,3,4-oxadiazol-2-yl)aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la capacité du composé à interagir avec les molécules biologiques, inhibant potentiellement les enzymes ou les récepteurs impliqués dans les processus pathologiques. Les voies et les cibles exactes sont encore en cours d'investigation, mais la structure unique du composé lui permet de moduler diverses activités biologiques .
Applications De Recherche Scientifique
3-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of 3-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate various biological activities .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Trifluorométhyl)aniline : Structure similaire, mais sans le cycle oxadiazole.
5-(3-(Trifluorométhyl)phényl)-1,3,4-oxadiazole : Manque le groupe aniline.
3-(5-(3-(Trifluorométhyl)phényl)-1,2,4-oxadiazol-2-yl)aniline : Similaire, mais avec une structure différente du cycle oxadiazole.
Unicité
La 3-(5-(3-(trifluorométhyl)phényl)-1,3,4-oxadiazol-2-yl)aniline est unique en raison de la combinaison du groupe trifluorométhyle, du cycle oxadiazole et du groupe aniline. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C15H10F3N3O |
|---|---|
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
3-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-3-9(7-11)13-20-21-14(22-13)10-4-2-6-12(19)8-10/h1-8H,19H2 |
Clé InChI |
SFGGUTMHKPYDBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)











![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)

